Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane is an organosilicon compound characterized by the presence of both chloro and trimethylsilyl groups. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane can be synthesized through several methods. One common approach involves the reaction of vinyltrimethylsilane with chlorodimethylsilane under specific conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production may also incorporate purification steps, such as distillation, to remove any impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-silicon
Eigenschaften
CAS-Nummer |
82389-56-8 |
---|---|
Molekularformel |
C7H17ClSi2 |
Molekulargewicht |
192.83 g/mol |
IUPAC-Name |
chloro-dimethyl-(2-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C7H17ClSi2/c1-9(2,3)6-7-10(4,5)8/h6-7H,1-5H3 |
InChI-Schlüssel |
WEMBKSMRXMFHPR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=C[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.